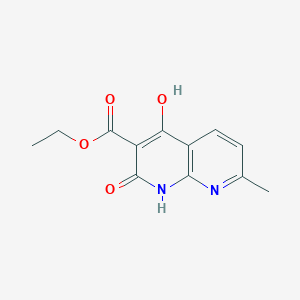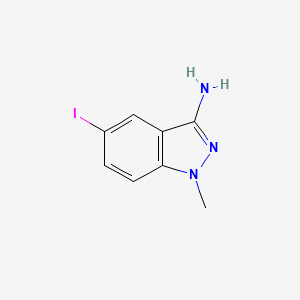
5-碘-1-甲基-1H-吲唑-3-胺
描述
5-Iodo-1-methyl-1H-indazol-3-amine is a chemical compound belonging to the indazole family, characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring.
科学研究应用
5-Iodo-1-methyl-1H-indazol-3-amine has significant applications in scientific research, particularly in:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a kinase inhibitor, affecting cell signaling pathways.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
作用机制
Target of Action
The primary target of 5-Iodo-1-methyl-1H-indazol-3-amine is believed to be the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of cell division, survival, and migration .
Mode of Action
5-Iodo-1-methyl-1H-indazol-3-amine interacts with its target by binding effectively with the hinge region of tyrosine kinase . This interaction inhibits the activity of the kinase, thereby disrupting the signal transduction cascades it regulates .
Biochemical Pathways
The inhibition of tyrosine kinase affects several biochemical pathways. One of the key pathways is the p53/MDM2 pathway . This pathway plays a crucial role in cell cycle regulation and apoptosis . By inhibiting this pathway, 5-Iodo-1-methyl-1H-indazol-3-amine can induce cell cycle arrest and apoptosis .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , suggesting that it may require a delivery vehicle for administration and absorption.
Result of Action
The result of 5-Iodo-1-methyl-1H-indazol-3-amine’s action is the induction of apoptosis and cell cycle arrest in cancer cells . For instance, one derivative of the compound exhibited a promising inhibitory effect against the K562 cell line, a human chronic myeloid leukemia cell line . This compound was found to inhibit Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
Action Environment
The action, efficacy, and stability of 5-Iodo-1-methyl-1H-indazol-3-amine can be influenced by various environmental factors. For instance, the compound should be stored at ambient temperature . Furthermore, the compound’s efficacy can be affected by the presence of other substances in the environment.
生化分析
Biochemical Properties
5-Iodo-1-methyl-1H-indazol-3-amine plays a significant role in biochemical reactions, primarily through its interactions with various enzymes and proteins. It has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can lead to the modulation of signaling pathways that are crucial for cell growth and proliferation . Additionally, 5-Iodo-1-methyl-1H-indazol-3-amine has shown potential in inhibiting specific enzymes involved in cancer cell metabolism, thereby exerting its anticancer effects .
Cellular Effects
The effects of 5-Iodo-1-methyl-1H-indazol-3-amine on cellular processes are profound. It has been demonstrated to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis (programmed cell death) in cancer cells by activating the p53/MDM2 pathway . Moreover, 5-Iodo-1-methyl-1H-indazol-3-amine has been shown to inhibit the proliferation of various cancer cell lines, including lung, prostate, and hepatoma cells .
Molecular Mechanism
At the molecular level, 5-Iodo-1-methyl-1H-indazol-3-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases, and inhibits their activity. This inhibition can lead to the disruption of signaling pathways that are essential for cancer cell survival and proliferation . Additionally, 5-Iodo-1-methyl-1H-indazol-3-amine can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Iodo-1-methyl-1H-indazol-3-amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Iodo-1-methyl-1H-indazol-3-amine remains stable under specific conditions, allowing for sustained inhibition of target enzymes and prolonged anticancer activity . Its degradation products may also contribute to its overall biological effects .
Dosage Effects in Animal Models
The effects of 5-Iodo-1-methyl-1H-indazol-3-amine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, 5-Iodo-1-methyl-1H-indazol-3-amine may exhibit toxic effects, including damage to normal tissues and organs . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
5-Iodo-1-methyl-1H-indazol-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can affect metabolic flux and alter the levels of specific metabolites, thereby influencing cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects .
Transport and Distribution
The transport and distribution of 5-Iodo-1-methyl-1H-indazol-3-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in target tissues, which are essential for its biological activity . Additionally, the compound’s ability to cross cellular membranes and reach intracellular targets is a critical factor in its efficacy .
Subcellular Localization
The subcellular localization of 5-Iodo-1-methyl-1H-indazol-3-amine plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1-methyl-1H-indazol-3-amine typically involves the iodination of 1-methyl-1H-indazole-3-amine. This can be achieved through electrophilic substitution reactions using iodine or iodine monochloride in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale iodination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 5-Iodo-1-methyl-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the iodo group to a hydrogen atom, yielding 1-methyl-1H-indazole-3-amine.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea under mild heating.
Major Products Formed:
Oxidation: N-oxides of 5-Iodo-1-methyl-1H-indazol-3-amine.
Reduction: 1-Methyl-1H-indazole-3-amine.
Substitution: Various substituted indazole derivatives.
相似化合物的比较
1-Methyl-1H-indazole-3-amine: Lacks the iodo group, resulting in different reactivity and biological activity.
5-Bromo-1-methyl-1H-indazol-3-amine: Similar structure but with a bromine atom instead of iodine, affecting its chemical properties and interactions.
5-Chloro-1-methyl-1H-indazol-3-amine: Contains a chlorine atom, offering different pharmacokinetic and pharmacodynamic profiles
Uniqueness: 5-Iodo-1-methyl-1H-indazol-3-amine is unique due to the presence of the iodo group, which enhances its reactivity and potential as a pharmacophore in drug development. Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
5-iodo-1-methylindazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8IN3/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGNBDMFXNNOIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)I)C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201297420 | |
| Record name | 5-Iodo-1-methyl-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201297420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227955-23-8 | |
| Record name | 5-Iodo-1-methyl-1H-indazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227955-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodo-1-methyl-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201297420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-[4-hydroxy-2-oxo-1-(2,2,2-trifluoroethyl)-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1395587.png)
![Methyl 2-[1-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1395589.png)

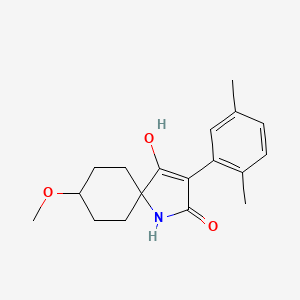

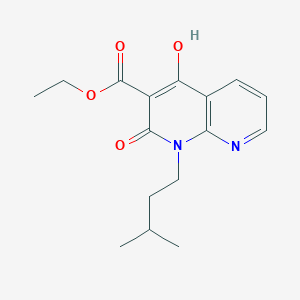
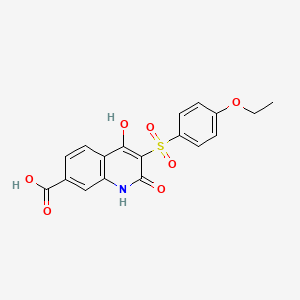
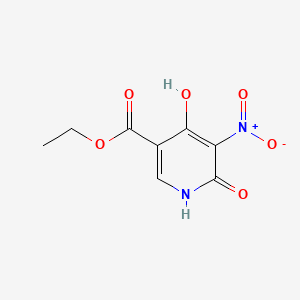


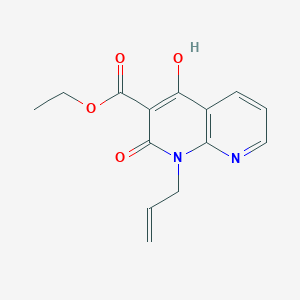
![Ethyl 5-hydroxy-7-oxo-2,8-diphenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395606.png)
